1-(2,4-Dinitrophenyl)-2-(1-phenylbutylidene)hydrazine
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Overview
Description
1-(2,4-Dinitrophenyl)-2-(1-phenylbutylidene)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-(1-phenylbutylidene)hydrazine typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
[ \text{R1C=O} + \text{R2NHNH2} \rightarrow \text{R1C=NNHR2} + \text{H2O} ]
Industrial Production Methods
Industrial production methods for hydrazones often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-2-(1-phenylbutylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-2-(1-phenylbutylidene)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(1-phenylbutylidene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the formation of covalent bonds with target molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in the detection of carbonyl compounds.
Phenylhydrazine: Another hydrazine derivative with applications in organic synthesis.
Uniqueness
1-(2,4-Dinitrophenyl)-2-(1-phenylbutylidene)hydrazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dinitrophenyl group and a phenylbutylidene moiety makes it a versatile compound for various applications.
Properties
CAS No. |
2074-08-0 |
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Molecular Formula |
C16H16N4O4 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
2,4-dinitro-N-(1-phenylbutylideneamino)aniline |
InChI |
InChI=1S/C16H16N4O4/c1-2-6-14(12-7-4-3-5-8-12)17-18-15-10-9-13(19(21)22)11-16(15)20(23)24/h3-5,7-11,18H,2,6H2,1H3 |
InChI Key |
IRINKFVZVBARKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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